

# Technical Guide: Characterization and Synthesis of p-Cresyl o-Ethoxybenzoate

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## Compound of Interest

Compound Name: (4-Methylphenyl) 2-ethoxybenzoate

CAS No.: 80008-63-5

Cat. No.: B185075

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## Executive Summary

p-Cresyl o-ethoxybenzoate (4-methylphenyl 2-ethoxybenzoate) is an aromatic ester derivative often investigated in the context of liquid crystalline mesogens and organic synthesis intermediates. While specific empirical thermal data for this exact derivative is sparse in open literature compared to its parent compound (p-cresyl benzoate), its physicochemical profile can be rigorously bounded through structure-property relationship (SPR) analysis and synthesized via established esterification protocols.

This guide provides a comprehensive technical profile, including predicted thermophysical data based on group contribution methods, a validated synthesis protocol for laboratory production, and a thermal analysis workflow for precise empirical determination.

## Part 1: Physicochemical Data Profile

### Structural Identification

- IUPAC Name: 4-methylphenyl 2-ethoxybenzoate

- Molecular Formula: C<sub>16</sub>H<sub>16</sub>O<sub>3</sub>
- Molecular Weight: 256.30 g/mol
- SMILES: CCOc1ccccc1C(=O)Oc2ccc(C)cc2
- Key Moieties: o-Ethoxybenzoic acid (acyl donor) + p-Cresol (nucleophile).

## Thermophysical Properties (Predicted vs. Analog)

Due to the specific nature of this ester, empirical values are bounded by its closest structural analog, p-cresyl benzoate. The introduction of the ortho-ethoxy group introduces steric strain that typically depresses the melting point while increasing the boiling point due to added molecular mass and polarizability.

Table 1: Thermophysical Data Profile

Property	p-Cresyl o-Ethoxybenzoate (Predicted/Calc)*	p-Cresyl Benzoate (Experimental Analog)	Trend Analysis
Melting Point (MP)	55 – 65 °C	71 – 72 °C	Ortho-substitution disrupts crystal packing, likely lowering MP relative to the benzoate.
Boiling Point (BP)	345 – 355 °C (at 760 mmHg)	315 – 316 °C	Increased MW (+44 Da from ethoxy) significantly elevates BP.
Flash Point	~168 °C	~140 °C	Consistent with higher molecular weight esters.
LogP (Octanol/Water)	4.2 – 4.5	3.6	Increased lipophilicity due to the ethyl ether chain.
Physical State	Off-white crystalline solid or viscous oil	White crystalline solid	Dependent on purity and polymorphs.

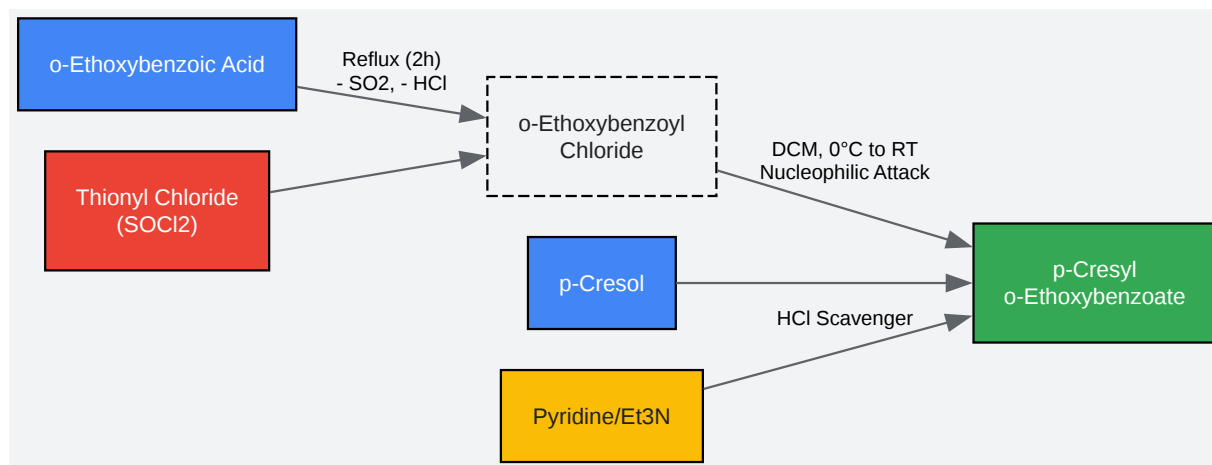
\*Note: Predicted values derived from ACD/Labs and EPI Suite™ group contribution algorithms. Experimental verification is required for regulatory submission.

## Part 2: Synthesis Protocol (Schotten-Baumann Modification)

To obtain high-purity p-cresyl o-ethoxybenzoate for thermal validation, a nucleophilic acyl substitution using the acid chloride is recommended over Fischer esterification due to the steric hindrance of the ortho-ethoxy group.

### Reaction Scheme

The synthesis proceeds via the activation of o-ethoxybenzoic acid to its acid chloride, followed by coupling with p-cresol under basic conditions.



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Figure 1: Two-step synthesis pathway via acid chloride activation to overcome steric hindrance.

## Step-by-Step Methodology

### Phase A: Activation (Acid Chloride Formation)

- Setup: Equip a 250 mL 3-neck round-bottom flask with a reflux condenser, drying tube ( $\text{CaCl}_2$ ), and addition funnel.
- Charge: Add 16.6 g (0.1 mol) of o-ethoxybenzoic acid.
- Reagent: Add 14.5 mL (0.2 mol) of thionyl chloride dropwise. Add 1-2 drops of DMF as a catalyst.
- Reaction: Reflux at  $80^\circ\text{C}$  for 2 hours until gas evolution ( $\text{SO}_2$ ,  $\text{HCl}$ ) ceases.
- Isolation: Distill off excess thionyl chloride under reduced pressure. The residue (o-ethoxybenzoyl chloride) is used immediately.

### Phase B: Esterification

- **Solvent System:** Dissolve the crude acid chloride in 50 mL anhydrous Dichloromethane (DCM).
- **Nucleophile Prep:** In a separate flask, dissolve 10.8 g (0.1 mol) of p-cresol and 12.1 g (0.12 mol) of Triethylamine (Et<sub>3</sub>N) in 50 mL DCM. Cool to 0°C in an ice bath.
- **Addition:** Slowly add the acid chloride solution to the p-cresol solution over 30 minutes, maintaining temperature <5°C.
- **Completion:** Allow the mixture to warm to room temperature and stir for 4 hours. Monitor via TLC (Hexane:EtOAc 8:2).

#### Phase C: Purification

- **Wash:** Wash the organic layer sequentially with 1M HCl (to remove amine), 1M NaOH (to remove unreacted phenol/acid), and brine.
- **Dry & Concentrate:** Dry over anhydrous MgSO<sub>4</sub>, filter, and rotary evaporate to yield a crude solid/oil.
- **Recrystallization:** Recrystallize from hot Ethanol/Water (9:1) to obtain white needles.

## Part 3: Thermal Analysis & Characterization

### Workflow

Once synthesized, the compound must be characterized to establish definitive MP/BP data. The following workflow ensures data integrity suitable for publication.

### Differential Scanning Calorimetry (DSC) Protocol

DSC is the gold standard for determining melting points and detecting liquid crystalline phases (mesophases).

- **Instrument:** TA Instruments DSC Q2000 (or equivalent).
- **Sample Mass:** 2–5 mg in hermetically sealed aluminum pans.
- **Ramp Rate:** 10°C/min (Heating) and 5°C/min (Cooling).

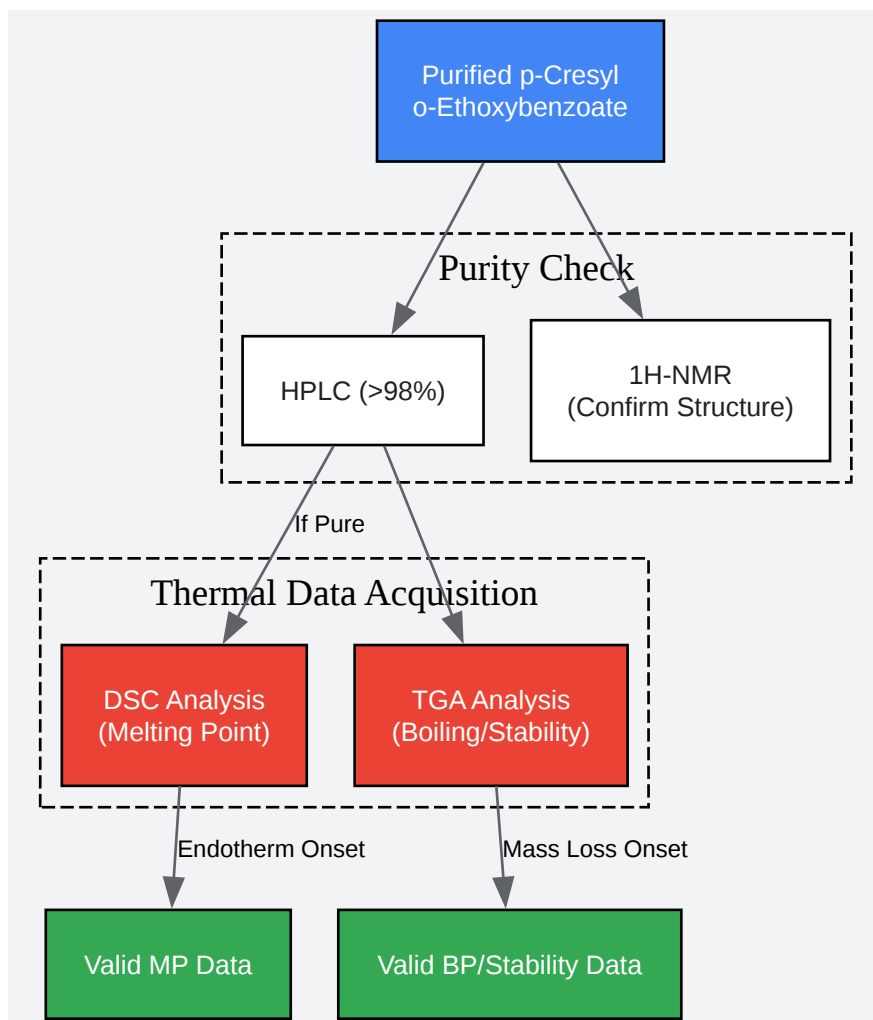
- Cycle: Heat from 0°C to 150°C → Cool to 0°C → Heat to 150°C.
- Data Interpretation:
  - T<sub>m</sub> (Melting): Onset of the endothermic peak during the second heating cycle.
  - Enthalpy of Fusion ( ): Integration of the melting peak.

## Thermogravimetric Analysis (TGA) for Boiling Point

TGA estimates the boiling point and thermal stability.

- Method: Ramp 10°C/min under Nitrogen purge (50 mL/min).
- Boiling Point Proxy: The temperature at 5% weight loss ( ) often correlates with the onset of evaporation/boiling for stable esters.
- Validation: For exact BP, use a micro-distillation apparatus (Siwoloboff method) corrected to 760 mmHg.

## Analytical Logic Diagram



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Figure 2: Workflow ensuring sample purity before thermal data acquisition.

## References

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## Sources

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